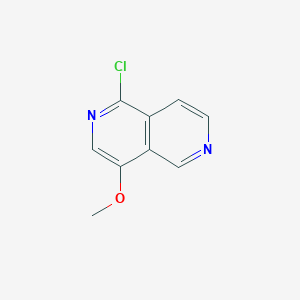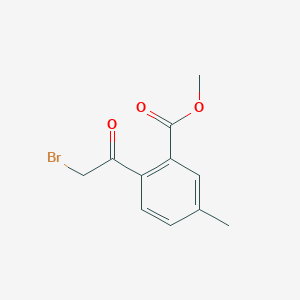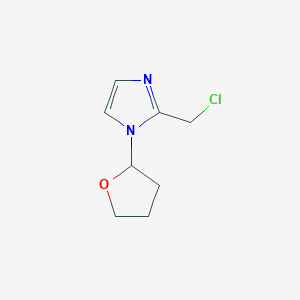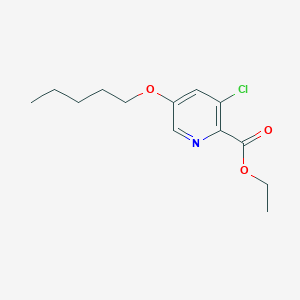
Hexacontan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C60H122O . It is a primary alcohol with a hydroxyl group (-OH) attached to the first carbon of a sixty-carbon chain. This compound is part of the higher aliphatic alcohols and is characterized by its high molecular weight and hydrophobic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexacontan-1-OL can be synthesized through the reduction of hexacontanoic acid (a sixty-carbon fatty acid) using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of hexacontanoic acid or its esters. This process uses catalysts such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the reduction efficiently .
Types of Reactions:
Oxidation: this compound can be oxidized to hexacontanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to hexacontane (a sixty-carbon alkane) using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens (e.g., chlorine or bromine) using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous THF.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: Hexacontanoic acid.
Reduction: Hexacontane.
Substitution: Hexacontyl chloride or hexacontyl bromide
Scientific Research Applications
Hexacontan-1-OL has various applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in the formulation of various chemical products.
Biology: Studied for its role in cell membrane structure and function due to its long hydrophobic chain.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of liposomes and other lipid-based carriers.
Industry: Utilized in the production of cosmetics, lubricants, and as a phase change material for thermal energy storage
Mechanism of Action
Hexacontan-1-OL exerts its effects primarily through its hydrophobic interactions with lipid bilayers in cell membranes. Its long carbon chain allows it to integrate into the lipid bilayer, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function .
Comparison with Similar Compounds
Hexadecan-1-OL (Cetyl Alcohol): A sixteen-carbon fatty alcohol with similar properties but a shorter chain length.
Octadecan-1-OL (Stearyl Alcohol): An eighteen-carbon fatty alcohol with similar applications in cosmetics and pharmaceuticals.
Tetracosan-1-OL: A twenty-four-carbon fatty alcohol used in similar industrial applications.
Uniqueness: Hexacontan-1-OL’s uniqueness lies in its exceptionally long carbon chain, which provides distinct physical and chemical properties compared to shorter-chain fatty alcohols. This long chain length enhances its hydrophobicity and makes it particularly useful in applications requiring high thermal stability and low volatility .
Properties
CAS No. |
634585-90-3 |
|---|---|
Molecular Formula |
C60H122O |
Molecular Weight |
859.6 g/mol |
IUPAC Name |
hexacontan-1-ol |
InChI |
InChI=1S/C60H122O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-52-53-54-55-56-57-58-59-60-61/h61H,2-60H2,1H3 |
InChI Key |
DDJYKWPDLSFXPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


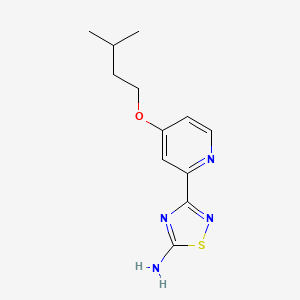
![Ethyl 2-methyl-3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate](/img/structure/B13883275.png)
![4-chloro-6-phenyl-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13883280.png)
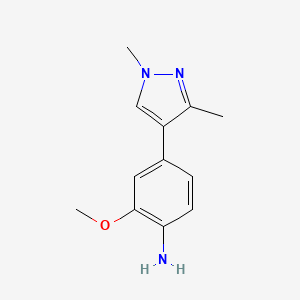
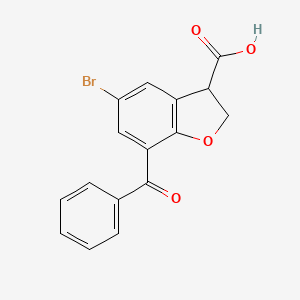
![4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13883309.png)
![Ethyl 2-[[3-(pyrrolidin-1-ylmethyl)phenyl]methylamino]acetate](/img/structure/B13883311.png)

